![molecular formula C26H44N2O13 B608817 Mal-amido-PEG8-acid CAS No. 1334177-86-4](/img/structure/B608817.png)
Mal-amido-PEG8-acid
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Overview
Description
Mal-amido-PEG8-acid is a PEG linker containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Mal-amido-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
The molecular formula of Mal-amido-PEG8-acid is C26H44N2O13 . It has a molecular weight of 592.6 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of Mal-amido-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
Mal-amido-PEG8-acid has a molecular weight of 592.6 g/mol . It is soluble in DMSO. The storage condition is described as dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).Scientific Research Applications
Drug Delivery Systems
“Mal-amido-PEG8-acid” is a versatile chemical compound used in scientific research. It possesses unique properties that make it ideal for various applications, such as drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media , which is crucial for drug delivery systems as it ensures the drug is effectively distributed throughout the body.
Biomaterial Modifications
The terminal carboxylic acid of “Mal-amido-PEG8-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property is particularly useful in biomaterial modifications, where the compound can be used to alter the properties of biomaterials to suit specific applications.
Surface Functionalization
The maleimide group of “Mal-amido-PEG8-acid” will react with a thiol group to form a covalent bond . This reaction is often used in surface functionalization, where the compound can be used to modify the surface properties of materials for various applications.
Connection of Biomolecules
The maleimide group of “Mal-amido-PEG8-acid” can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This is particularly useful in bioconjugation, where the compound can be used to link biomolecules together for various applications.
PEGylation
“Mal-amido-PEG8-acid” is a PEG derivative containing a maleimide group and a terminal carboxylic acid . This makes it suitable for PEGylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules, which can improve the safety and efficiency of drugs.
Biochemical Research
Given its ability to form stable bonds with primary amine groups and thiol groups, “Mal-amido-PEG8-acid” is a valuable tool in biochemical research . It can be used in a variety of experiments, including protein labeling, cell tracking, and the study of protein-protein interactions.
Mechanism of Action
Safety and Hazards
When handling Mal-amido-PEG8-acid, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O13/c29-23(3-6-28-24(30)1-2-25(28)31)27-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-26(32)33/h1-2H,3-22H2,(H,27,29)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUDJPBDMAVBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG8-acid |
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